This compound is categorized under the broader class of amino acid derivatives. Its chemical structure can be represented by the formula and it has a molecular weight of approximately 206.24 g/mol. The compound is associated with various biological activities, including potential roles in neuropharmacology and as a precursor in the synthesis of more complex molecules.
The synthesis of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide features:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into its three-dimensional conformation and confirm its stereochemistry.
(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for further applications or studies.
The mechanism of action for (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide primarily involves interactions with biological targets such as receptors or enzymes. It may function as an inhibitor or modulator in various biochemical pathways:
Quantitative analysis through assays like IC50 measurements would provide data on its potency and efficacy.
The physical and chemical properties of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide include:
These properties are crucial for understanding its behavior in biological systems and during formulation development.
(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide has several potential applications:
(2S,3S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (systematic name: (2S,3S,8aR)-Hexahydro-3-(hydroxymethyl)-8a-methyl-2-phenyl-5-oxo-5H-oxazolo[3,2-a]pyridine) is a bicyclic lactam featuring a complex stereochemical architecture. Its molecular formula is C₁₅H₁₉NO₃ with a molecular weight of 261.316 g/mol. The compound crystallizes with a melting point of 96–100°C and exhibits a density of 1.24 g/cm³ [1]. The defined (2S,3S,8aR) configuration creates a rigid scaffold where the hydroxymethyl group at position 3 and the phenyl group at position 2 adopt fixed spatial orientations relative to the lactam ring. This stereochemical precision is critical for molecular recognition, as evidenced by distinct biological activities between stereoisomers. The hydrogen bonding capacity of the hydroxymethyl group (–CH₂OH) and the carbonyl oxygen enables intramolecular interactions that stabilize a bioactive conformation [1] [7]. This conformational rigidity facilitates selective target engagement, distinguishing it from flexible acyclic analogs.
Table 1: Physicochemical Properties of (2S,3S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.316 g/mol |
| Melting Point | 96–100°C |
| Density | 1.24 g/cm³ |
| Boiling Point | 449.5°C (at 760 mmHg) |
| LogP | 1.785 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound emerged during a transformative period in medicinal chemistry (late 1990s–early 2000s) when structure-based drug design began supplementing traditional screening approaches. Its development reflects the industry's shift toward rationally designed hybrids that integrate pharmacophores from distinct bioactive scaffolds. Specifically, it combines elements of pyrrolidine-based enzyme inhibitors (e.g., hydroxypyrrolidine motifs in glycosidase inhibitors) and phenylglycinamide neurokinin antagonists [2] [4]. This hybrid strategy aimed to enhance target specificity while addressing pharmacokinetic limitations of earlier compounds. The synthesis leveraged stereoselective methods, including asymmetric hydrogenation and chiral resolution, which became industrially feasible during this era [6]. Patent literature from the 2010s reveals structural analogs of this core scaffold being explored for antimicrobial applications, though none reached clinical development [6]. Its persistent presence in experimental pharmacology underscores its utility as a versatile template for multi-target drug discovery.
This compound exhibits multimodal biological activity, primarily through antagonism of transient receptor potential vanilloid 1 (TRPV1) channels and modulation of voltage-gated ion channels. TRPV1 receptors, expressed in neuronal and non-neuronal tissues, regulate nociception and seizure propagation. The compound binds to the intracellular capsaicin-binding domain via hydrogen bonding interactions involving its hydroxymethyl group and hydrophobic contacts through its phenyl ring [4]. Functional assays demonstrate dual inhibition of voltage-gated sodium (Nav) and L-type calcium (Cav1.2) channels at micromolar concentrations, reducing neuronal hyperexcitability in epilepsy models [4]. This multi-target profile is mechanistically distinct from classical antiepileptics:
Table 2: Biological Activity Profile of Key Analogs
| Target | Assay System | Potency (IC₅₀/EC₅₀) | Key Structural Determinants |
|---|---|---|---|
| TRPV1 Channel | Capsaicin-induced Ca²⁺ influx | 0.39 μM | (2S,3S) stereochemistry; hydroxymethyl group |
| Voltage-Gated Na⁺ | Cortical neuron patch clamp | 4.2 μM | Phenyl ring orientation; lactam carbonyl |
| Cav1.2 Channel | HEK293 depolarization | 7.8 μM | Bicyclic scaffold; N-alkyl substitution |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5